molecular formula C18H26O4 B570221 Dipentyl phthalate-3,4,5,6-d4 CAS No. 358730-89-9

Dipentyl phthalate-3,4,5,6-d4

Cat. No.: B570221
CAS No.: 358730-89-9
M. Wt: 310.426
InChI Key: IPKKHRVROFYTEK-CXRURWBMSA-N
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Description

Dipentyl phthalate-3,4,5,6-d4: is a deuterated phthalate ester, specifically a phthalate ester where four hydrogen atoms on the aromatic ring are replaced with deuterium atoms. This compound is often used as an analytical standard in various scientific studies due to its unique isotopic labeling, which allows for precise tracking and analysis in complex matrices .

Biochemical Analysis

Biochemical Properties

Dipentyl phthalate-3,4,5,6-d4 plays a significant role in biochemical reactions, particularly as a tracer in drug development and metabolic studies. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, allowing researchers to study its behavior in biological systems . This compound interacts with various enzymes and proteins, including those involved in the metabolism of phthalates. These interactions help in understanding the metabolic pathways and the effects of phthalates on biological systems .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that phthalates, including this compound, can disrupt endocrine functions and alter the expression of genes involved in hormone regulation . This disruption can lead to various cellular effects, including changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in its metabolism, leading to changes in gene expression and cellular function . The deuterium labeling allows for precise tracking of these interactions, providing insights into the molecular mechanisms underlying the effects of phthalates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has shown potential adverse effects on cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause toxic or adverse effects . Studies have shown threshold effects, where specific dosages lead to significant changes in biological systems . Understanding these dosage effects is crucial for determining safe exposure levels and potential risks associated with this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The deuterium labeling allows for the precise tracking of these metabolic processes, providing insights into the compound’s effects on metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s role in biological systems and its potential impact on health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific tissues, affecting its biological activity . Understanding the transport and distribution of this compound is crucial for determining its effects on different biological systems .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipentyl phthalate-3,4,5,6-d4 typically involves the esterification of phthalic anhydride with pentanol in the presence of a deuterium source. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The deuterium source is carefully controlled to maintain the isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dipentyl phthalate-3,4,5,6-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Dipentyl phthalate-3,4,5,6-d4 is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of phthalates in various samples. Its isotopic labeling allows for accurate differentiation from non-deuterated phthalates .

Biology and Medicine: In biological studies, this compound is used to investigate the metabolism and toxicokinetics of phthalates in living organisms. Its deuterated nature helps in tracing the compound through metabolic pathways .

Industry: In industrial applications, this compound is used as a plasticizer in the production of flexible plastics. Its stability and low volatility make it suitable for use in various consumer products .

Comparison with Similar Compounds

Uniqueness: Dipentyl phthalate-3,4,5,6-d4 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical applications. Its longer alkyl chains compared to dimethyl or dibutyl phthalates result in different physical properties, such as lower volatility and higher plasticizing efficiency .

Properties

IUPAC Name

dipentyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-3-5-9-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-10-6-4-2/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3/i7D,8D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKKHRVROFYTEK-CXRURWBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCC)C(=O)OCCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745738
Record name Dipentyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358730-89-9
Record name Dipentyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 358730-89-9
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